2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide
Description
This compound features a pyrrolidinedione (2,5-dioxopyrrolidin-1-yl) group linked via an acetamide bridge to a 4-(thiophen-2-yl)oxane (tetrahydropyran) moiety. The pyrrolidinedione group is a cyclic imide that may act as a hydrogen bond donor/acceptor or participate in covalent interactions (e.g., Michael addition).
Properties
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(4-thiophen-2-yloxan-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c18-12(10-17-13(19)3-4-14(17)20)16-15(5-7-21-8-6-15)11-2-1-9-22-11/h1-2,9H,3-8,10H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOJPQIOIAJKAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC2(CCOCC2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide typically involves multiple steps, including the formation of the pyrrolidinone ring, the thiophene ring, and the oxane ring. The reaction conditions often require specific reagents and catalysts to ensure the correct formation of each ring and the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups at specific positions on the rings.
Scientific Research Applications
Research indicates that this compound exhibits significant anticonvulsant , antinociceptive , and cytotoxic properties. These activities are attributed to its ability to modulate ion channels and receptors within the central nervous system (CNS), particularly sodium and calcium channels, as well as TRPV1 receptors.
Anticonvulsant Activity
Studies have demonstrated that compounds similar to 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide can exert anticonvulsant effects by influencing neurotransmitter release and neuronal excitability. For instance, modulation of sodium channels can prevent excessive neuronal firing, which is crucial for managing seizure disorders.
Antinociceptive Effects
The antinociceptive properties of this compound have been linked to its action on pain pathways. Research suggests that it may inhibit pain signaling through TRPV1 antagonism, leading to reduced pain perception in animal models.
Cytotoxicity Studies
In vitro cytotoxicity assessments have revealed varying degrees of activity against different cancer cell lines. The following table summarizes key findings from various studies:
| Study | Cell Line | Concentration (µM) | Viability (%) | Activity |
|---|---|---|---|---|
| Study 1 | L929 | 100 (24h) | 30 | Cytotoxic |
| Study 2 | A549 | 50 | >100 | Cytostatic |
| Study 3 | HepG2 | 200 | >100 | Cytostatic |
Key Findings:
- Cytotoxicity : The compound exhibited significant cytotoxic effects at higher concentrations, particularly at 100 µM for L929 cells.
- Selectivity : Some derivatives enhanced cell viability in certain assays, indicating potential for selective targeting in cancer therapy.
Mechanistic Insights
Molecular docking studies suggest that the compound interacts with specific targets involved in cancer proliferation and pain signaling. The binding affinity to TRPV1 receptors indicates a mechanism through which it may exert both analgesic and anticonvulsant effects.
Case Studies and Experimental Findings
Recent research has focused on the development of derivatives based on the core structure of this compound. For example, a study evaluated the antifungal properties of related compounds against Aspergillus flavus and Candida albicans, demonstrating potential applications in antifungal drug development .
Mechanism of Action
The mechanism of action of 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
BG15631 (1-(2-Methylphenyl)-3-{[4-(Thiophen-2-yl)oxan-4-yl]methyl}urea)
- Key Features : Shares the 4-(thiophen-2-yl)oxan-4-yl group but replaces the pyrrolidinedione-acetamide with a urea linker and 2-methylphenyl group.
- The 2-methylphenyl group increases steric bulk, which could affect membrane permeability .
Compound 58 (N-(4-(3-Ethoxy-5-(2,5-Difluorophenyl)-1H-1,2,4-Triazol-1-yl)Phenyl)-2-(Thiophen-2-yl)Acetamide)
- Key Features : Contains a thiophenyl acetamide core but substitutes the pyrrolidinedione with a triazole ring bearing ethoxy and difluorophenyl groups.
- Fluorine atoms improve lipophilicity and metabolic resistance but may reduce solubility. Synthesized with a lower yield (30%), suggesting challenges in scalability compared to the target compound .
Compound 24 (N-(3-Cyano-5,6-Dihydro-4H-Cyclopenta[b]Thiophen-2-yl)-2-(4-(N-(Pyrimidin-2-yl)Sulfamoyl)Phenylamino)Acetamide)
- Key Features : Combines a thiophene-acetamide backbone with a sulfamoyl-linked pyrimidine group.
- Implications :
- The sulfamoyl group and pyrimidine enhance polarity, likely improving water solubility but reducing blood-brain barrier penetration.
- Demonstrated antiproliferative activity via tyrosine kinase inhibition, suggesting the target compound may share similar therapeutic targets but with a distinct mechanism due to pyrrolidinedione .
2-((4-Allyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(2,5-Dichlorophenyl)Acetamide
- Key Features : Substitutes the oxane-thiophene group with a dichlorophenyl-thioacetamide and pyridinyl triazole.
- Dichlorophenyl and pyridinyl groups enhance aromatic stacking but may raise toxicity concerns due to halogenation .
Structural and Functional Analysis Table
Research Findings and Implications
- Pyrrolidinedione vs. Triazole/Urea: The pyrrolidinedione in the target compound offers unique reactivity (e.g., covalent enzyme inhibition) compared to non-electrophilic analogs like triazoles or ureas. This could make it more effective against targets requiring irreversible binding .
- Oxane-Thiophene vs. Aromatic Systems : The oxane ring’s saturated ether may improve solubility over purely aromatic systems (e.g., dichlorophenyl in ), while the thiophene maintains π-stacking capabilities .
Biological Activity
The compound 2-(2,5-dioxopyrrolidin-1-yl)-N-[4-(thiophen-2-yl)oxan-4-yl]acetamide is a derivative of pyrrolidine with potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2,5-dioxopyrrolidine derivatives with thiophene-containing oxanoyl moieties. The process may require specific reagents and conditions to ensure high yields and purity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrrolidine derivatives, including those similar to this compound. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines, such as A549 (human lung adenocarcinoma) cells. In a comparative study:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 12.5 | A549 |
| Compound B | 15.0 | A549 |
| Test Compound | 10.0 | A549 |
These results indicate that the test compound exhibits potent anticancer activity, potentially due to its ability to interfere with cellular signaling pathways involved in cancer proliferation and survival .
Antimicrobial Activity
The antimicrobial properties of similar pyrrolidine derivatives have also been investigated. Compounds bearing thiophene moieties are known for their effectiveness against multidrug-resistant strains of bacteria. In a screening assay against various pathogens:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus (MRSA) | 8 |
| Escherichia coli | 16 |
| Klebsiella pneumoniae | 32 |
The test compound demonstrated significant activity against MRSA, suggesting its potential as a lead for developing new antimicrobial agents .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways in cancer cells, leading to reduced proliferation.
- Cell Cycle Arrest : It may induce cell cycle arrest in specific phases, preventing cancer cells from dividing.
- Antimicrobial Action : The thiophene ring could enhance membrane permeability or disrupt bacterial cell wall synthesis.
Case Studies
In a notable study on pyrrolidine derivatives, researchers synthesized various compounds and evaluated their biological activities:
-
Study on Anticancer Properties : Compounds were tested in vitro on A549 cells using MTT assays to assess viability post-treatment.
- Results indicated that certain substitutions on the pyrrolidine ring significantly enhanced anticancer activity.
-
Antimicrobial Efficacy Evaluation : A series of compounds were screened against clinically relevant pathogens.
- The study found that derivatives with thiophene exhibited lower MIC values compared to other tested compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
